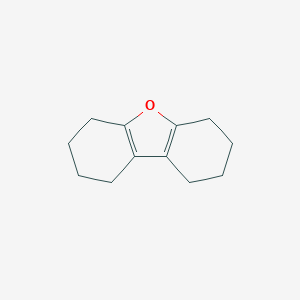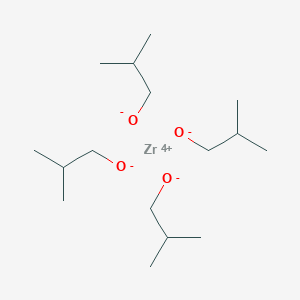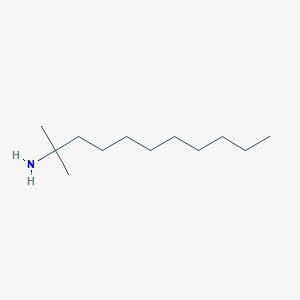
3-(Oxiran-2-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxiran-2-YL)benzonitrile:
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(Oxiran-2-YL)benzonitrile typically involves the following steps :
Synthesis of 2-(Hydroxyethyl)benzonitrile: This intermediate is prepared by reacting benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then reduced to 2-(hydroxyethyl)benzonitrile.
Formation of this compound: The 2-(hydroxyethyl)benzonitrile is then treated with a base such as sodium hydroxide or potassium hydroxide to induce cyclization, forming the oxirane ring and yielding this compound.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the following steps :
Continuous Flow Synthesis: The reactants are continuously fed into a reactor where the cyclization reaction occurs under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
3-(Oxiran-2-YL)benzonitrile undergoes various chemical reactions, including :
Nucleophilic Ring Opening: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as hydrogen halides (e.g., HCl, HBr) or nucleophiles like amines (e.g., aniline) are used under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products:
Nucleophilic Ring Opening: Vicinal halohydrins or amino alcohols.
Oxidation: Corresponding aldehydes or ketones.
Reduction: Primary amines.
Scientific Research Applications
3-(Oxiran-2-YL)benzonitrile has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
Oxirane Ring: The strained three-membered ring is highly reactive and undergoes nucleophilic attack, leading to ring-opening reactions.
Nitrile Group: The nitrile group can participate in various chemical transformations, including reduction to amines or hydrolysis to carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
3-(Oxiran-2-YL)phenol: Similar structure but with a hydroxyl group instead of a nitrile group.
3-(Oxiran-2-YL)aniline: Similar structure but with an amino group instead of a nitrile group.
3-(Oxiran-2-YL)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
3-(Oxiran-2-YL)benzonitrile is unique due to the presence of both an oxirane ring and a nitrile group, which imparts distinct reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
3-(oxiran-2-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-5-7-2-1-3-8(4-7)9-6-11-9/h1-4,9H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIERCXRPGAPJGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482758 |
Source


|
| Record name | 3-(OXIRAN-2-YL)BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13906-62-2 |
Source


|
| Record name | 3-(OXIRAN-2-YL)BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Dibenzo[a,f]perylene](/img/structure/B85667.png)



